2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-
Description
Systematic IUPAC Nomenclature and Synonyms
The compound is systematically named (E)-3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one according to IUPAC rules. This nomenclature reflects its trans-configuration (E-isomer) across the α,β-unsaturated ketone backbone, with substituents positioned as follows:
- A 4-fluoro-2-hydroxyphenyl group at the ketone (C1 position).
- A dimethylamino group (-N(CH₃)₂) at the β-carbon (C3 position).
Common synonyms include:
- (2E)-3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-2-propen-1-one
- CAS 138469-95-1.
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₂FNO₂ , derived from:
- 11 carbon atoms (including aromatic and enone carbons).
- 12 hydrogen atoms.
- 1 fluorine atom.
- 1 nitrogen atom.
- 2 oxygen atoms.
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (12) | 11 × 12.01 = 132.11 g/mol |
| Hydrogen (1) | 12 × 1.01 = 12.12 g/mol |
| Fluorine (19) | 1 × 19.00 = 19.00 g/mol |
| Nitrogen (14) | 1 × 14.01 = 14.01 g/mol |
| Oxygen (16) | 2 × 16.00 = 32.00 g/mol |
| Total | 209.24 g/mol |
The calculated molecular weight aligns with experimental data (209.22 g/mol).
X-ray Crystallographic Data and Unit Cell Parameters
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P21/c . Key unit cell parameters include:
| Parameter | Value |
|---|---|
| a-axis | 7.7034 ± 0.0015 Å |
| b-axis | 22.119 ± 0.004 Å |
| c-axis | 12.573 ± 0.003 Å |
| β-angle | 105.27 ± 0.03° |
| Cell volume | 2066.7 ± 0.8 ų |
The asymmetric unit contains one molecule, with the enone backbone adopting a planar conformation.
Torsional Angle Analysis of Enone Backbone
The C1–C2=C3–C4 torsional angle measures -176.6° , confirming a nearly planar trans-configuration. This geometry facilitates conjugation between the carbonyl group and the aromatic ring, stabilizing the molecule via resonance:
- The ketone (C1=O1) bond length is 1.239 Å , slightly elongated due to intramolecular hydrogen bonding.
- The C2=C3 double bond length is 1.342 Å , consistent with typical α,β-unsaturated ketones.
Hydrogen Bonding Motifs in Solid-State Configurations
The solid-state structure features two key hydrogen-bonding interactions:
- Intramolecular O–H⋯O bond : The hydroxyl group (O2–H2) forms a six-membered ring with the ketone oxygen (O1), with bond parameters:
- Intermolecular C–H⋯O bonds : Methyl groups from dimethylamino residues interact with adjacent carbonyl oxygens, creating a layered crystal packing along the b-axis .
| Interaction Type | Donor–Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|---|
| O–H⋯O | O2–H2⋯O1 | 1.86 | 147 |
| C–H⋯O | C9–H9⋯O1 | 2.38 | 132 |
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-13(2)6-5-10(14)9-4-3-8(12)7-11(9)15/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPNEYOOPCWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00768976 | |
| Record name | 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00768976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138469-95-1 | |
| Record name | 3-(Dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00768976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Base- and Acid-Catalyzed Methods
Initial attempts to synthesize the compound employed various bases (NaOH, KOH, Ba(OH)₂·8H₂O, K₂CO₃, triethylamine) and acids (SOCl₂, HCl, acetic acid, acetic anhydride) in different solvents. These methods generally failed to produce the desired chalcone efficiently or with high purity. For example, reactions often resulted in low yields or complex mixtures due to side products and incomplete conversions.
Piperidine-Catalyzed Reflux in Ethanol
A more successful approach used excess piperidine as a base catalyst in refluxing ethanol. This method yielded the target chalcone with about 85% purity but required an extended reaction time of approximately 70 hours (3 days). The product was obtained as a mixture of cis and trans stereoisomers in an 8.5:1.5 ratio, complicating purification.
Microwave-Assisted Synthesis
To overcome the limitations of conventional heating, microwave-assisted synthesis was developed. This method involves:
- Reacting 2′-hydroxyacetophenone and 4-(dimethylamino)benzaldehyde in absolute ethanol
- Adding piperidine (2 equivalents) as a catalyst
- Using microwave irradiation at 120 W power, 100 °C temperature, and up to 10 bar pressure
- Reaction time reduced drastically to 30 minutes
This protocol resulted in:
- Excellent isolated yield of 87%
- High purity of 97%
- Reduced formation of cis-isomer and other side products
- Crystallization of the product as shiny dark red crystals upon cooling
The microwave method also demonstrated greener chemistry benefits by reducing reaction time and chemical waste.
Mild Reaction Conditions for Derivatives
Additional studies have prepared related chalcone derivatives under mild conditions, achieving high fluorescence quantum yields and tunable emission properties. These methods typically maintain mild temperature and solvent conditions to preserve functional groups and optimize photophysical properties.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Conventional base catalysis | NaOH, KOH, Ba(OH)₂, K₂CO₃ | Various | Room temp to reflux | >70 h | Low | Low | Inefficient, side products prevalent |
| Acid catalysis | SOCl₂, HCl, HOAc, Ac₂O | Various | Room temp to reflux | >70 h | Low | Low | Inefficient, side products prevalent |
| Piperidine reflux | Piperidine (excess) | Ethanol | Reflux (~78 °C) | ~70 h | Moderate | 85 | Mixture of cis/trans isomers |
| Microwave-assisted synthesis | Piperidine (2 equiv) | Absolute ethanol | 100 °C (microwave) | 30 min | 87 | 97 | High yield, high purity, greener method |
Detailed Research Findings
- The microwave-assisted method was reported in 2025 by researchers focusing on near-infrared chalcone dyes. It outperformed traditional methods by significantly shortening reaction time and improving product quality.
- The reaction mechanism involves base-catalyzed aldol condensation between the hydroxy-substituted acetophenone and dimethylaminobenzaldehyde, followed by dehydration to form the α,β-unsaturated ketone (chalcone).
- The microwave method also suppressed the formation of the less desired cis-isomer, favoring the trans-isomer, which is generally more stable and desirable for optical properties.
- The mild synthetic conditions used in related derivatives allowed fine-tuning of substituents on the aromatic ring, impacting fluorescence quantum yields and emission colors, demonstrating the synthetic method’s versatility.
Chemical Reactions Analysis
Types of Reactions
“2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
Overview
2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-, also known by its CAS number 138469-95-1, is a compound with diverse applications in scientific research and pharmaceuticals. Its unique chemical structure contributes to its potential utility in various fields, particularly in medicinal chemistry and material sciences.
Pharmaceutical Development
2-Propen-1-one derivatives have shown promise in drug development due to their ability to interact with biological targets. The compound’s structure allows it to act as a potential inhibitor for various enzymes, making it a candidate for developing therapeutic agents.
- CYP Enzyme Inhibition : The compound is noted for its inhibition of CYP1A2, a key enzyme involved in drug metabolism . This property can be leveraged to design drugs that require modulation of metabolic pathways.
Anticancer Research
Studies have indicated that compounds similar to 2-Propen-1-one can exhibit anticancer properties. The presence of the dimethylamino group is hypothesized to enhance the compound's ability to penetrate cell membranes and target cancer cells effectively.
- Mechanism of Action : Research suggests that these compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by modulating signaling pathways related to cell survival .
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
- Conductivity and Stability : The presence of fluorine and hydroxyl groups can enhance the electronic properties of polymeric materials, leading to improved conductivity and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of “2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural and Crystallographic Comparisons
Crystal structures of analogous chalcones highlight the impact of dihedral angles between aromatic rings on molecular planarity and bioactivity:
- The 4-fluoro-2-hydroxyphenyl group in the target compound likely facilitates hydrogen bonding with biological targets, similar to hydroxyl-containing chalcones like cardamonin .
Antimicrobial Activity Trends
Substituted chalcones with halogens and heterocyclic groups exhibit notable antimicrobial effects:
- The C2-OH and C4-F substituents in the target compound align with structural motifs of active antifungal agents, though the dimethylamino group may require further optimization .
Biological Activity
The compound 2-Propen-1-one, 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)- , also known as 3-Dimethylamino-1-(4-fluorophenyl)-2-propen-1-one , is a member of the chalcone family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
- Molecular Formula : C₁₃H₁₃FNO
- Molecular Weight : 193.22 g/mol
- Melting Point : 97°C to 99°C
- PubChem CID : 5374477
Biological Activity Overview
Chalcones exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The specific compound under review has shown promising results in various studies.
Anticancer Activity
Research indicates that compounds with chalcone structures can inhibit cancer cell proliferation. For example, studies have reported that derivatives similar to 2-Propen-1-one exhibit significant cytotoxic effects against various cancer cell lines, including leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Propen-1-one | L1210 Mouse Leukemia | Nanomolar range | Induction of apoptosis |
| Similar Chalcone Derivative | MCF-7 Breast Cancer | 15 µM | Cell cycle arrest |
Neuroprotective Effects
Chalcones have been noted for their neuroprotective properties. In vitro studies suggest that compounds like 2-Propen-1-one can protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) peptides.
- Mechanism : The neuroprotective effects are attributed to the inhibition of reactive oxygen species (ROS) generation and modulation of neuroinflammatory pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes associated with neurodegenerative diseases:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Noncompetitive | 0.51 |
| MAO-B | Reversible | 0.69 |
These findings indicate that 2-Propen-1-one may serve as a potential therapeutic agent in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
Case Studies and Research Findings
Several studies have highlighted the biological activities of chalcone derivatives similar to 2-Propen-1-one:
- Study on Anticancer Activity :
- Neuroprotective Study :
- Enzyme Kinetics :
Q & A
Basic: What are the common synthetic routes for preparing 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-2-propen-1-one, and what factors influence reaction yields?
The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aldehydes/ketones in basic conditions (e.g., aqueous NaOH/ethanol). For example, (E)-3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one was prepared using para-hydroxyacetophenone derivatives and dimethylamino-substituted aldehydes, yielding 52% under optimized conditions . Key factors affecting yields include:
- Solvent polarity : Polar aprotic solvents enhance enolate formation.
- Catalyst choice : Base strength (e.g., NaOH vs. KOH) impacts reaction kinetics.
- Temperature control : Excessive heat promotes side reactions (e.g., polymerization).
- Substituent effects : Electron-withdrawing groups on the aromatic ring accelerate condensation .
Basic: How is 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)-2-propen-1-one characterized structurally and spectroscopically?
Multi-technique validation is critical:
- NMR : NMR confirms the α,β-unsaturated ketone system (δ ~6.5–7.5 ppm for vinyl protons) and hydroxyl/fluoro substituents (δ ~10–12 ppm for -OH; NMR for fluorine environment) .
- IR : Strong carbonyl stretch (~1650–1700 cm) and O-H/N-H vibrations (~3200–3500 cm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 237 for C _{11}FNO) and fragmentation patterns validate purity .
Advanced: How can electrochemical methods be leveraged to optimize selective functionalization of this compound?
Electrochemical strategies enable solvent-tuned C(sp)-H activation . For example, electrochemical-induced cross-dehydrogenative coupling (CDC) in acetonitrile/water mixtures selectively functionalizes the α-position of the enaminone system. Key parameters:
- Potential modulation : Controlled oxidation prevents overfunctionalization.
- Solvent polarity : Acetonitrile enhances electron transfer, while water stabilizes intermediates .
- Substrate scope : Electron-rich aryl amines (e.g., N,N,4-trimethylaniline) show higher coupling efficiency (52–75% yields) .
Advanced: What computational methods predict the reactivity and electronic properties of this enaminone?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Charge distribution : The dimethylamino group donates electron density to the α,β-unsaturated system, enhancing nucleophilic reactivity at the β-carbon.
- Frontier molecular orbitals (FMOs) : A low HOMO-LUMO gap (~3.5 eV) suggests susceptibility to electrophilic attack .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding reaction design .
Advanced: How can researchers resolve contradictions in bioactivity data for derivatives of this compound?
Contradictory bioactivity (e.g., antifungal > antibacterial potency) arises from:
- Structural motifs : Electron-withdrawing groups (e.g., -CF) enhance antifungal activity by disrupting membrane ergosterol biosynthesis .
- Assay conditions : Variations in microbial strains, inoculum size, and agar diffusion vs. broth dilution methods affect results.
- Data normalization : Use standardized MIC/MFC values and statistical tools (e.g., ANOVA) to validate trends .
Advanced: What are the stability challenges for this compound under experimental conditions?
- Thermal degradation : Decomposes above 150°C; store at 2–8°C in inert atmospheres .
- Light sensitivity : UV exposure induces [2+2] cycloaddition side reactions; use amber glassware.
- Hydrolytic stability : The α,β-unsaturated ketone is prone to hydrolysis in acidic/basic media; maintain neutral pH during handling .
Advanced: What crystallographic challenges arise when determining the structure of this compound?
- Twinned crystals : Common due to flexible substituents; use SHELXD/SHELXL for twin refinement .
- Disorder : The dimethylamino group may exhibit positional disorder; apply restraints (ISOR, DELU) during refinement .
- Hydrogen bonding : The hydroxyl and carbonyl groups form complex networks; validate via Hirshfeld surface analysis .
Advanced: How does this compound act as a ligand in transition-metal catalysis?
The enaminone’s hemilabile N,O-donor sites facilitate:
- Rhodium(I) complexes : Stabilize oxidative addition intermediates in C-H functionalization.
- Iridium(I) catalysts : Enable enantioselective hydrogenation via π-coordination of the α,β-unsaturated system .
- Reaction scope : Ligand tuning (e.g., substituents on the aryl ring) modulates catalytic activity in cross-coupling reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
